Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is a complex organic compound notable for its structural features and potential applications in medicinal chemistry and biological research. Its molecular formula is , with a molecular weight of approximately 305.35 g/mol. The compound is characterized by the presence of a thiazole ring, which is often associated with various pharmacological activities, and a benzylamino group that enhances its biological interactions.
This compound can be sourced from specialized chemical suppliers, such as Ningbo Inno Pharmchem Co., Ltd., which has a reputation for producing fine chemicals for pharmaceutical applications. Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The synthesis of Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate typically involves several key steps:
The molecular structure of Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate can be represented by its IUPAC name and structural formula:
COC(=O)CNC(=O)C1=CSC(=N1)NCC2=CC=CC=C2The structure features a thiazole ring connected to a benzylamine moiety via an amide bond, with an ester functional group that contributes to its reactivity and solubility properties.
Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate participates in various chemical reactions typical of thiazole derivatives:
The mechanism of action for Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate primarily involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions due to its aromatic nature, while the benzylamino group enhances binding affinity through hydrophobic interactions. This unique combination allows for selective inhibition or modulation of biological pathways relevant in therapeutic contexts .
Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O3S |
| Molecular Weight | 305.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and medicinal chemistry.
Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5